Divarasib

KRAS G12C In Vitro Potency

Divarasib (GDC-6036) is the most potent covalent KRAS G12C inhibitor in clinical development, with 5–20× greater potency and up to 50× higher selectivity than sotorasib and adagrasib. Clinical data show mPFS of 13.1 months in NSCLC and superior CRC activity (ORR 29.1% monotherapy, 62.9% with cetuximab). It is the gold-standard reference compound for KRAS G12C preclinical programs. Researchers developing novel G12C inhibitors, resistance models, or combination strategies should use Divarasib to ensure clinically translatable results. Not substitutable with other KRAS G12C inhibitors.

Molecular Formula C29H32ClF4N7O2
Molecular Weight 622.1 g/mol
CAS No. 2417987-45-0
Cat. No. B10829276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivarasib
CAS2417987-45-0
Molecular FormulaC29H32ClF4N7O2
Molecular Weight622.1 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C
InChIInChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36)/t16-,17-/m0/s1
InChIKeyZRBPIAWWRPFDPY-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divarasib (GDC-6036) Procurement Specifications: KRAS G12C Inhibitor for Preclinical & Clinical Research


Divarasib (CAS 2417987-45-0, GDC-6036) is an orally bioavailable, covalent small-molecule inhibitor of the KRAS G12C oncoprotein [1]. It binds irreversibly to the switch II (SW-II) pocket of KRAS G12C, locking the protein in its inactive GDP-bound state, thereby blocking downstream oncogenic signaling in tumors harboring this specific mutation [2]. Divarasib is currently under investigation in multiple Phase I, II, and III clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) [3].

Why Divarasib Cannot Be Interchanged with First-Generation KRAS G12C Inhibitors for Research


First-generation KRAS G12C inhibitors, sotorasib and adagrasib, have demonstrated clinical benefit but with modest efficacy, as evidenced by a small progression-free survival (PFS) benefit and lack of overall survival (OS) improvement in Phase III trials [1]. Furthermore, adagrasib is associated with a high incidence of Grade ≥3 toxicities (44.8%) [2]. These limitations underscore the significant unmet need for a more potent, selective, and better-tolerated KRAS G12C inhibitor. The preclinical and early clinical data for Divarasib suggest a differentiated profile with substantially higher potency, selectivity, and promising clinical efficacy that cannot be assumed for the class as a whole. Therefore, substituting Divarasib with a different KRAS G12C inhibitor in a research or clinical development program would likely lead to different experimental outcomes and safety profiles.

Quantitative Differentiation Evidence: Divarasib vs. Sotorasib & Adagrasib


Enhanced In Vitro Potency Compared to Sotorasib and Adagrasib

In preclinical studies, Divarasib exhibited significantly greater in vitro potency than the first-generation KRAS G12C inhibitors sotorasib and adagrasib. Specifically, Divarasib was 5 to 20 times as potent as both comparators [1][2]. This increase in potency is attributed in part to a significant noncovalent binding component that contributes to its overall binding kinetics [3]. The IC50 of Divarasib is less than 0.01 μM [4].

KRAS G12C In Vitro Potency IC50

Marked Improvement in Selectivity Over Sotorasib and Adagrasib

Divarasib demonstrates superior selectivity for the KRAS G12C mutant protein compared to sotorasib and adagrasib. Preclinical studies indicate that Divarasib is up to 50 times as selective as these first-generation inhibitors [1][2]. This high degree of selectivity is a result of its design to specifically target the SW-II pocket of the mutant KRAS G12C protein [3].

KRAS G12C Selectivity Off-target Kinase Panel

Superior Clinical Efficacy in NSCLC: Higher Response Rate and Doubled Progression-Free Survival

In a Phase I dose-expansion cohort of patients with KRAS G12C-positive NSCLC, Divarasib monotherapy (at the 400 mg QD dose) demonstrated a confirmed objective response rate (ORR) of 53.4% (95% CI, 39.9 to 66.7) and a median progression-free survival (mPFS) of 13.1 months (95% CI, 8.8 to not estimable) [1]. In a separate analysis of the same trial focusing on the 400 mg cohort, the ORR was 56.4% (95% CI 39.6-72.2) and mPFS was 13.7 months (95% CI 8.1-not estimable) [2]. This compares favorably to the efficacy data for approved KRAS G12C inhibitors: sotorasib showed an ORR of 37-41% and an mPFS of 6.3-6.8 months, while adagrasib showed an ORR of 42.9% and an mPFS of 6.5 months in their respective registrational Phase II/III trials [3][4][5].

NSCLC Objective Response Rate Progression-Free Survival Phase I

Significantly Lower Incidence of High-Grade Adverse Events Compared to Adagrasib

Divarasib demonstrated a favorable safety and tolerability profile in its Phase I study. Treatment-related adverse events (TRAEs) were mostly low-grade, with Grade 3 events occurring in 11% of patients and a Grade 4 event in 1% of patients [1]. No dose-limiting toxicities or treatment-related deaths were reported [1]. In contrast, the Phase I/II KRYSTAL-1 trial of adagrasib reported that 44.8% of patients experienced Grade 3 or higher toxicities [2]. This represents a substantially lower rate of severe adverse events for Divarasib compared to adagrasib.

Safety Tolerability Adverse Events Phase I

Improved Efficacy in KRAS G12C-Mutant Colorectal Cancer (CRC)

In patients with KRAS G12C-mutant colorectal cancer (CRC) enrolled in the Phase I study, Divarasib monotherapy demonstrated a confirmed objective response rate (ORR) of 29.1% (95% CI, 17.6 to 42.9) and a median PFS of 5.6 months (95% CI, 4.1 to 8.2) [1]. This compares favorably to sotorasib monotherapy in CRC, which reported an ORR of 9.7% in the Phase II CodeBreaK 100 trial [2] and adagrasib monotherapy which reported an ORR of 19% in the KRYSTAL-1 trial [3]. Furthermore, when combined with the anti-EGFR antibody cetuximab, Divarasib achieved a confirmed ORR of 62.9% in a Phase Ib expansion cohort (n=24) [4], which is superior to the 30-46% ORR reported for sotorasib or adagrasib combined with anti-EGFR antibodies in similar patient populations .

Colorectal Cancer Objective Response Rate Monotherapy Combination Therapy

Recommended Research and Industrial Applications for Divarasib


Preclinical Development of Next-Generation KRAS G12C Inhibitors

Divarasib serves as a gold-standard comparator for the preclinical development of novel KRAS G12C inhibitors. Its superior potency (5-20x over sotorasib and adagrasib) and selectivity (up to 50x over first-generation inhibitors) provide a high benchmark for new chemical entities targeting this oncogene [1]. In vitro and in vivo studies should include Divarasib as a reference compound to evaluate whether new agents can achieve similar or improved target engagement and anti-tumor activity.

Investigating Mechanisms of Acquired Resistance to KRAS G12C Inhibition

Given its high potency and durable responses observed in the clinic (mPFS 13.1 months in NSCLC), Divarasib is an ideal tool for studying mechanisms of acquired resistance to KRAS G12C inhibition [1]. Researchers can generate resistant cell line models by exposing KRAS G12C-mutant cells to increasing concentrations of Divarasib, then use genomic and proteomic analyses to identify secondary mutations and bypass pathways that emerge under the selective pressure of a highly potent inhibitor. Findings from these models are directly relevant to the clinical experience with the most advanced molecule in the class.

Exploratory Combination Therapy Studies in KRAS G12C-Mutant Colorectal Cancer (CRC) Models

The clinical data showing Divarasib's superior activity in CRC, both as a monotherapy (ORR 29.1%) and in combination with cetuximab (ORR 62.9%), support its use as the preferred KRAS G12C inhibitor for combination studies in CRC models [1][2]. Preclinical experiments testing Divarasib in combination with other targeted agents (e.g., SHP2 inhibitors, SOS1 inhibitors, or other EGFR-directed therapies) in patient-derived xenograft (PDX) models of CRC are likely to yield the most translationally relevant results, given the agent's demonstrated clinical advantage in this tumor type.

Precision Oncology Research in Solid Tumors with KRAS G12C Mutations

For academic and industry researchers conducting high-throughput drug screening or developing personalized oncology models (e.g., organoids, patient-derived xenografts) for KRAS G12C-mutant tumors, Divarasib is the most relevant KRAS G12C inhibitor to include. Its clinical performance across NSCLC, CRC, and other solid tumors suggests it is a best-in-class agent. Using Divarasib in these models will generate data that is most closely aligned with the leading edge of clinical development, providing insights with greater potential to inform future therapeutic strategies [1][2].

Technical Documentation Hub

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